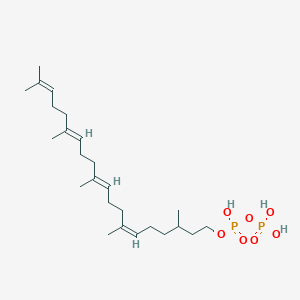
Dolichyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dolichyl diphosphate is a dolichol phosphate. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a this compound(3-).
Applications De Recherche Scientifique
Glycosylation Studies
Dolichyl diphosphate is integral to the study of glycosylation, particularly in understanding how carbohydrates are attached to proteins. Research has shown that this compound is involved in the synthesis of dolichyl phosphate-mannose, which acts as a mannosyl donor in glycosylation reactions . This has implications for studying diseases linked to glycosylation defects.
Diagnostic and Therapeutic Potential
Recent studies indicate that this compound may have diagnostic applications in pathophysiologies such as Alzheimer's disease. The quantification of dolichyl phosphates can provide insights into disease mechanisms and potential therapeutic targets . For instance, a novel method involving phosphate methylation has been developed to improve the detection sensitivity of dolichyl phosphates, enabling more accurate assessments in biological samples .
Data Table: Key Findings on this compound Applications
Case Study 1: Alzheimer’s Disease
A study highlighted the role of this compound in Alzheimer’s disease pathology. The quantification of dolichol phosphates was linked to the severity of cognitive decline, suggesting that altered levels could serve as biomarkers for disease progression .
Case Study 2: Candida albicans Morphogenesis
Research on Candida albicans demonstrated that inhibiting this compound dephosphorylation disrupted protein N-glycosylation and affected morphological transitions. This indicates that this compound is critical for maintaining cell wall integrity and proper growth forms in fungi .
Propriétés
Numéro CAS |
37247-98-6 |
|---|---|
Formule moléculaire |
C25H46O7P2 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C25H46O7P2/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-31-34(29,30)32-33(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H,29,30)(H2,26,27,28)/b22-13+,23-15+,24-17- |
Clé InChI |
MXGLYEVGJRXBTP-QOLULZROSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES isomérique |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
Key on ui other cas no. |
37247-98-6 |
Description physique |
Solid |
Synonymes |
dolichol diphosphate dolichol pyrophosphate dolichyl pyrophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















